4-Tritylbenzaldehyde
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Overview
Description
4-Tritylbenzaldehyde is an organic compound with the molecular formula C26H20O. It is characterized by a benzaldehyde moiety substituted with a trityl group at the para position. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tritylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with triphenylmethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Tritylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound yields the corresponding alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products:
Oxidation: 4-Tritylbenzoic acid.
Reduction: 4-Tritylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
4-Tritylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tritylbenzaldehyde involves its interaction with various molecular targets. The trityl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The aldehyde group is particularly reactive, enabling the formation of Schiff bases, oximes, and other derivatives .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde without the trityl group.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a trityl group.
4-Methoxybenzaldehyde: Contains a methoxy group at the para position instead of a trityl group.
Uniqueness: 4-Tritylbenzaldehyde is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to simpler benzaldehyde derivatives .
Properties
Molecular Formula |
C26H20O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-tritylbenzaldehyde |
InChI |
InChI=1S/C26H20O/c27-20-21-16-18-25(19-17-21)26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H |
InChI Key |
YWULAFVWSDEWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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